1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-methylazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(4,7-12)8(13)15-5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWCITKRUVKOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725577 | |

| Record name | 1-tert-Butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898228-37-0 | |

| Record name | 1-tert-Butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant attention, the azetidine ring stands out. This four-membered nitrogen-containing ring, once considered a synthetic curiosity, is now recognized as a "privileged" scaffold in drug design. Its inherent ring strain and three-dimensional character can impart improved solubility, metabolic stability, and target-binding affinity to drug candidates.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[2]

This guide focuses on a key derivative that enables the exploration of this valuable chemical space: 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate . This compound serves as a versatile building block for the synthesis of 3-substituted azetidines, a class of compounds with broad pharmacological potential.[1][3] Its pre-functionalized and protected nature makes it an ideal starting material for the efficient construction of complex molecular libraries for drug screening and lead optimization.

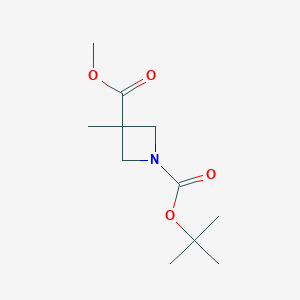

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; bgcolor="#FFFFFF";

} Figure 1: Chemical Structure of this compound

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1224763-81-7 | Internal Compilation |

| Molecular Formula | C₁₂H₂₁NO₄ | Internal Compilation |

| Molecular Weight | 243.30 g/mol | Internal Compilation |

| Appearance | Liquid | |

| Density | 1.072 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.452 |

Safety and Handling

Synthesis and Mechanistic Insights

The synthesis of this compound is conceptually straightforward, relying on the alkylation of a readily available precursor, 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate. This electrophilic substitution at the 3-position is a key transformation for introducing diversity to the azetidine scaffold.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 2: General Synthetic Workflow

Proposed Experimental Protocol

The following protocol is a representative procedure based on established methods for the C-3 alkylation of N-Boc-azetidine esters.[8]

Materials:

-

1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate is dissolved in a minimal amount of anhydrous THF and added dropwise to the cooled reaction flask. A solution of LDA or LiHMDS in THF is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour to ensure complete enolate formation. The use of a strong, non-nucleophilic base is crucial to deprotonate the C-3 position without competing addition to the ester carbonyl.

-

Alkylation: Methyl iodide is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Analysis

Characterization of the final product is essential to confirm its identity and purity. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, the methyl group at the 3-position, the tert-butyl group of the Boc protecting group, and the methyl ester.

-

δ ~4.0-4.2 ppm (m, 4H): Azetidine ring protons (CH₂-N-CH₂).

-

δ ~3.7 ppm (s, 3H): Methyl ester protons (COOCH₃).

-

δ ~1.5 ppm (s, 3H): Methyl group protons at C-3 (C-CH₃).

-

δ ~1.4 ppm (s, 9H): Tert-butyl group protons (C(CH₃)₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

δ ~174 ppm: Ester carbonyl carbon (COOCH₃).

-

δ ~156 ppm: Carbamate carbonyl carbon (N-COO-tBu).

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

-

δ ~55 ppm: Azetidine ring carbons (CH₂-N-CH₂).

-

δ ~52 ppm: Methyl ester carbon (COOCH₃).

-

δ ~45 ppm: Quaternary carbon at the 3-position (C-CH₃).

-

δ ~28 ppm: Tert-butyl methyl carbons (C(CH₃)₃).

-

δ ~22 ppm: Methyl carbon at the 3-position (C-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1740 cm⁻¹: C=O stretching vibration of the methyl ester.

-

~1695 cm⁻¹: C=O stretching vibration of the Boc-carbamate.

-

~1160 cm⁻¹: C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 244.15.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The 3-substituted azetidine motif is a key feature in a number of potent and selective inhibitors of various therapeutic targets, particularly protein kinases.[4][9][10]

The ability to introduce a methyl group at the 3-position provides a strategic handle for several reasons:

-

Modulation of Physicochemical Properties: The introduction of a small alkyl group can fine-tune the lipophilicity and solubility of the final compound, which are critical parameters for drug-likeness.

-

Stereochemical Control: The quaternary center at the 3-position can be a source of chirality, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for selective target engagement and reduced off-target effects.

-

Vector for Further Functionalization: While this specific compound has a methyl group, the synthetic methodology can be extended to introduce other alkyl or functionalized side chains, enabling extensive structure-activity relationship (SAR) studies.

dot graph "Application_Flow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 3: Role in the Synthesis of Bioactive Molecules

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of 3-substituted azetidines. Its straightforward synthesis, coupled with the desirable properties of the azetidine scaffold, makes it an attractive starting material for medicinal chemists. The ability to introduce a quaternary center at the 3-position provides a powerful tool for modulating the properties of drug candidates and exploring novel chemical space. As the demand for innovative therapeutics continues to grow, the importance of key intermediates like this azetidine derivative in enabling the discovery of the next generation of medicines is set to increase.

References

-

Safety Data Sheet. (2014). Available from: [Link].

-

CDMS.net. SAFETY DATA SHEET. Available from: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0038763). Available from: [Link].

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link].

-

Covestro Solution Center. SAFETY DATA SHEET. Available from: [Link].

-

PubMed. Second Derivative Infrared Spectroscopy as a Non-Destructive Tool to Assess the Purity and Structural Integrity of Proteins. (1995). Available from: [Link].

-

PubMed. Mass spectrometry of individual particles between 50 and 750 nm in diameter at the Baltimore Supersite. Available from: [Link].

-

PubChem. 1-Boc-Azetidine-3-carboxylic acid. Available from: [Link].

-

PubMed. Matrix-assisted laser desorption ionization-time of flight mass spectrometry in clinical microbiology. (2013). Available from: [Link].

-

Drug Hunter. Patents. Available from: [Link].

-

PubMed. Time-resolved surface infrared spectroscopy during atomic layer deposition. (2013). Available from: [Link].

-

PhytoBank. 13C NMR Spectrum (PHY0012247). Available from: [Link].

- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

MySkinRecipes. tert-Butyl 3-amino-3-methyl-azetidine-1-carboxylate. Available from: [Link].

- Google Patents. Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

ResearchGate. 13c n.m.r. data in CDC13 solution. Available from: [Link].

- Google Patents. Polymorphs of a Kinase Inhibitor, Pharmaceutical Compositions Containing Such a Compound, Preparation Methods, and Applications.

-

SpectraBase. 1-Cyano-imidazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

-

PubMed. Action-based two-dimensional infrared spectroscopy on the horizon. (2025). Available from: [Link].

- Google Patents. Process and intermediates for the preparation of boc-linagliptin.

-

PMC - NIH. PEMT: a patent enrichment tool for drug discovery. Available from: [Link].

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. US20220162214A1 - Polymorphs of a Kinase Inhibitor, Pharmaceutical Compositions Containing Such a Compound, Preparation Methods, and Applications - Google Patents [patents.google.com]

- 3. ACS reagent grade, ≥99%, powder or chunks, crystals or granules, HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. content.oppictures.com [content.oppictures.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Second derivative infrared spectroscopy as a non-destructive tool to assess the purity and structural integrity of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Time-resolved surface infrared spectroscopy during atomic layer deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. PEMT: a patent enrichment tool for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

CAS Number: 898228-37-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, a key building block in modern medicinal chemistry. Recognizing the importance of the azetidine scaffold in the development of novel therapeutics, this document delves into the synthesis, characterization, and potential applications of this specific derivative, offering insights for its strategic utilization in drug discovery programs.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery. Their unique structural properties, including high ring strain and a three-dimensional conformation, offer significant advantages in the design of bioactive molecules. These characteristics can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability, increased aqueous solubility, and better receptor binding affinity.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine moiety, underscoring its therapeutic relevance.[1] The 3,3-disubstituted azetidine core, in particular, provides a rigid scaffold that allows for precise spatial orientation of functional groups, a critical aspect in rational drug design.

This compound serves as a valuable intermediate, providing a synthetically versatile platform for the introduction of the 3-methylazetidine-3-carboxylic acid moiety into more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled reactions, while the methyl ester at the 3-position offers a handle for further chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 898228-37-0 | |

| Molecular Formula | C11H19NO4 | |

| Molecular Weight | 229.27 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Purity | Typically >95% |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis commences with the deprotonation of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate at the C3 position using a strong, non-nucleophilic base, followed by quenching with an electrophilic methyl source.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Projected)

Materials:

-

1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: To the freshly prepared LDA solution, add a solution of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour to facilitate the formation of the azetidine enolate. The causality behind this choice of base and temperature lies in the need for a strong, non-nucleophilic base to deprotonate the relatively non-acidic C-H bond at the 3-position without competing nucleophilic attack at the ester carbonyls. The low temperature is critical to maintain the kinetic stability of the enolate and prevent side reactions.

-

Alkylation: To the enolate solution, add methyl iodide (1.2 equivalents) dropwise at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature and stir overnight. The use of an excess of the electrophile ensures complete consumption of the enolate.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and filtered.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.2 | m | 4H | Azetidine ring protons (-CH2-N-CH2-) |

| ~ 3.7 | s | 3H | Methyl ester protons (-OCH3) |

| ~ 1.5 | s | 3H | C3-Methyl protons (-CH3) |

| ~ 1.4 | s | 9H | Tert-butyl protons (-C(CH3)3) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary carbon of the tert-butyl group, and the carbons of the azetidine ring and methyl groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 174 | Ester carbonyl carbon (-COO-) |

| ~ 156 | Carbamate carbonyl carbon (N-COO-) |

| ~ 80 | Tert-butyl quaternary carbon (-C(CH3)3) |

| ~ 55 | Azetidine ring carbons (-CH2-N-CH2-) |

| ~ 52 | Methyl ester carbon (-OCH3) |

| ~ 45 | Azetidine C3 quaternary carbon |

| ~ 28 | Tert-butyl methyl carbons (-C(CH3)3) |

| ~ 22 | C3-Methyl carbon (-CH3) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the two carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1695 | Strong | C=O stretch (carbamate) |

| ~ 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1160 | Strong | C-O stretch (ester and carbamate) |

Mass Spectrometry

Mass spectrometry would be expected to show the molecular ion peak [M]+ or, more likely, a protonated molecule [M+H]+ in electrospray ionization (ESI) mode. Fragmentation patterns would likely involve the loss of the tert-butyl group or the methoxycarbonyl group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 3-methyl-azetidine-3-carboxylic acid core can serve as a constrained bioisostere for other amino acids or functional groups in a drug candidate.

Scaffold for Novel Chemical Entities

The rigid azetidine ring allows for the precise positioning of substituents in three-dimensional space, which can be exploited to optimize interactions with biological targets. The methyl group at the 3-position can influence the conformation of the ring and provide additional steric bulk, potentially enhancing selectivity or metabolic stability.

Introduction of Physicochemical Properties

The incorporation of the 3-methylazetidine-3-carboxylic acid moiety can modulate the physicochemical properties of a lead compound. The polar nature of the ester group can improve solubility, while the overall compact and sp3-rich character of the azetidine ring can enhance drug-like properties.

Workflow for a Drug Discovery Application

Caption: A potential workflow for utilizing the title compound.

This workflow illustrates a common strategy where the methyl ester is first hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with an amine-containing fragment of a bioactive molecule using standard peptide coupling reagents. Subsequent removal of the Boc protecting group under acidic conditions reveals the secondary amine of the azetidine ring, which can be further functionalized to explore structure-activity relationships.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established alkylation protocols. The predictable spectroscopic characteristics and the versatile synthetic handles it possesses make it an attractive starting material for the creation of novel, three-dimensional chemical entities. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the strategic incorporation of scaffolds such as the one provided by this azetidine derivative will undoubtedly play an increasingly significant role in the future of drug discovery.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

- WO1999019297A1 - Synthesis of azetidine derivatives.

-

1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. PubChem. [Link]

Sources

An In-depth Technical Guide to 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate: Synthesis, Characterization, and Applications

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique conformational rigidity it imparts upon molecular structures.[1][2] This guide provides a detailed technical overview of a specific, highly valuable derivative: 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate . We will explore its molecular architecture, propose a robust and logical synthetic pathway based on established chemical principles, present its predicted spectroscopic profile for analytical identification, and discuss its strategic importance as a building block for drug discovery and development professionals. This document is intended to serve as a practical resource for researchers leveraging sterically defined, non-natural amino acid surrogates in their synthetic programs.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a disubstituted azetidine derivative. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common strategy to modulate reactivity and improve solubility in organic solvents. The key feature is the quaternary carbon at the 3-position, which is substituted with both a methyl group and a methyl carboxylate group. This C-3 gem-disubstitution creates a sterically demanding, conformationally locked center, a feature highly sought after in the design of enzyme inhibitors and receptor ligands.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1224893-68-3 (Reported) |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Structure |  |

Part 2: Proposed Synthesis and Mechanism

The synthesis of 3,3-disubstituted azetidines can be challenging, often requiring multi-step procedures or specialized reagents.[1][3] A highly logical and efficient approach to the target molecule involves the direct methylation of a readily available precursor, 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (CAS 610791-05-4). This method leverages the acidity of the proton at the C-3 position, which can be selectively removed to form a nucleophilic enolate.

This strategy is predicated on the ability to functionalize the 3-position via enolization in the presence of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA).

Synthetic Workflow

The proposed two-step, one-pot synthesis is outlined below. The process begins with the deprotonation of the precursor to form a lithium enolate, which is then trapped in situ by an electrophilic methyl source, such as methyl iodide.

Caption: Proposed synthetic workflow for C-3 methylation.

Reaction Mechanism

The causality of this transformation is rooted in classic enolate chemistry. LDA is selected as the base because its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the ester carbonyls of the starting material. The extremely low temperature (-78 °C) is critical for maintaining the kinetic stability of the enolate and minimizing side reactions.

Caption: Mechanism of deprotonation followed by methylation.

Detailed Experimental Protocol

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add Lithium diisopropylamide (LDA, 1.1 equivalents, 2.0 M solution in THF/heptane/ethylbenzene) to the cooled THF.

-

Enolate Formation: In a separate flask, dissolve 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 equivalent) in anhydrous THF (3 volumes). Add this solution dropwise to the LDA solution at -78 °C over 30 minutes. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Part 3: Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.15 | d, J ≈ 9.0 Hz | 2H | Azetidine H₂/H₄ (cis to COOCH₃) |

| ~ 3.95 | d, J ≈ 9.0 Hz | 2H | Azetidine H₂/H₄ (trans to COOCH₃) |

| ~ 3.70 | s | 3H | O-CH₃ |

| ~ 1.55 | s | 3H | C₃-CH₃ |

| ~ 1.45 | s | 9H | O-C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 174.5 | C =O (Methyl Ester) |

| ~ 156.0 | C =O (Boc Carbamate) |

| ~ 79.8 | O-C (CH₃)₃ |

| ~ 55.0 | Azetidine C H₂ (C₂/C₄) |

| ~ 52.5 | O-C H₃ |

| ~ 45.0 | Azetidine C (C₃) |

| ~ 28.4 | O-C(C H₃)₃ |

| ~ 22.0 | C₃-C H₃ |

Table 3: Predicted Key IR Absorptions (Neat)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 2975-2850 | C-H stretching (Alkyl) |

| ~ 1745 | C=O stretching (Ester) |

| ~ 1695 | C=O stretching (Boc Carbamate) |

| 1410-1365 | C-H bending (t-Butyl) |

| 1250-1150 | C-O stretching |

Part 4: Applications in Research and Drug Development

The title compound is not an end-product but a sophisticated building block for creating more complex molecular entities. Its utility stems from the unique structural and physicochemical properties of the 3,3-disubstituted azetidine core.

-

Constrained Scaffolds: The rigid four-membered ring serves as a bioisostere for larger, more flexible moieties like pyrrolidine or piperidine.[1] This conformational restriction can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.

-

Introducing Quaternary Centers: The gem-disubstitution at the C-3 position mimics the dimethyl substitution found in many natural products and drugs. This motif can improve metabolic stability by blocking sites of oxidative metabolism and can be used to probe steric tolerance in receptor binding pockets.

-

Vectorial Display of Functionality: The azetidine ring provides a rigid framework from which the methyl ester and other potential functionalities can be projected in well-defined three-dimensional space. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for facile incorporation into peptide chains or derivatization via standard coupling chemistries.

The commercial availability of this and related azetidine building blocks from suppliers facilitates its use in library synthesis for high-throughput screening and lead optimization campaigns.[4][5][6]

Conclusion

This compound is a valuable synthetic intermediate that provides access to conformationally constrained molecular architectures. The proposed synthesis via enolate methylation offers a direct and efficient route to this compound. Its well-defined structure, characterized by a C-3 quaternary center and orthogonal protecting groups, makes it an ideal tool for medicinal chemists seeking to enhance the potency, selectivity, and pharmacokinetic properties of developmental drug candidates.

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]

-

Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available at: [Link]

-

Ombito, J. O., et al. (2023). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2023(1), 1-40. Available at: [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Available at: [Link]

-

Chemsrc. (n.d.). 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate. Available at: [Link]

-

Głowacka, I. E., & Gzella, A. K. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1726–1772. Available at: [Link]

-

Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. Organic & Biomolecular Chemistry, 7(23), 4967-4972. Available at: [Link]

-

Aurelio, L., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Humphrey, J. M., et al. (1996). 2,3-Pyrrolidinedicarboxylates as Neurotransmitter Conformer Mimics: Enantioselective Synthesis via Chelation-Controlled Enolate Alkylation. The Journal of Organic Chemistry, 61(17), 5728–5729. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. echemi.com [echemi.com]

- 5. 2375273-24-6|1-(tert-Butyl) 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 6. 2115907-97-4|1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Azetidines in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure provides a unique conformational constraint that can enhance the pharmacological properties of drug candidates, such as binding affinity, selectivity, and metabolic stability. Specifically, 3,3-disubstituted azetidines serve as valuable building blocks in the synthesis of novel therapeutics. The target molecule of this guide, 1-tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, is a key intermediate, featuring a protected nitrogen (Boc group) and orthogonal ester and methyl functionalities at the 3-position, making it a versatile precursor for a variety of more complex molecules.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this important compound, detailing the underlying chemical principles and providing actionable experimental protocols.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence starting from a commercially available or readily synthesized precursor. The chosen strategy emphasizes the sequential installation of the required functional groups onto a pre-formed azetidine ring. This approach offers a high degree of control and generally leads to good overall yields.

The core of this synthetic strategy involves three key transformations:

-

Nucleophilic Addition: Introduction of the methyl group at the 3-position of the azetidine ring.

-

Oxidation: Conversion of the resulting tertiary alcohol to the corresponding carboxylic acid.

-

Esterification: Formation of the final methyl ester.

This pathway is illustrated in the workflow diagram below:

Caption: Mechanism of the Grignard reaction on 1-Boc-3-azetidinone.

Experimental Protocol: Grignard Reaction

Materials:

-

1-Boc-3-azetidinone [2][3]* Methylmagnesium bromide (3.0 M solution in diethyl ether) or Methylmagnesium chloride (3.0 M solution in THF) [4][5]* Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-Boc-3-azetidinone (1 equivalent).

-

Dissolve the starting material in anhydrous diethyl ether or THF (approximately 10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide or methylmagnesium chloride solution (1.1 to 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, which can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 1-Boc-3-azetidinone | [2][3] |

| Reagent | Methylmagnesium bromide/chloride | [4][5] |

| Stoichiometry | 1.1 - 1.5 equivalents of Grignard reagent | |

| Solvent | Anhydrous diethyl ether or THF | |

| Temperature | 0 °C to room temperature | |

| Reaction Time | 1.5 - 2.5 hours | |

| Workup | Saturated aqueous NH₄Cl |

Part 2: Oxidation to 1-Boc-3-methylazetidine-3-carboxylic acid

The next key transformation is the oxidation of the tertiary alcohol to the corresponding carboxylic acid. This step requires a strong oxidizing agent capable of cleaving the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. A common and effective method for this type of transformation is a two-step process involving an initial oxidation to a ketone followed by a haloform reaction, or more directly using powerful oxidizing agents like potassium permanganate under basic conditions. A milder and often higher-yielding approach involves a two-step process: ozonolysis of an exocyclic double bond formed from the tertiary alcohol. However, for simplicity and directness, a strong oxidation is often employed.

Experimental Protocol: Oxidation (Illustrative)

Materials:

-

tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Tert-butanol

-

Water

Procedure:

-

Dissolve tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1 equivalent) in a mixture of tert-butanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) and cool the mixture to 0-5 °C.

-

Slowly add a solution of potassium permanganate (3-4 equivalents) in water, keeping the temperature below 10 °C.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture through a pad of celite and wash the filter cake with water.

-

Acidify the filtrate to pH 2-3 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-Boc-3-methylazetidine-3-carboxylic acid.

Part 3: Esterification to this compound

The final step in the synthesis is the esterification of the carboxylic acid to form the desired methyl ester. There are several reliable methods for this transformation, including Fischer esterification, reaction with diazomethane, or using coupling agents. A common and practical method involves the use of a mild methylating agent like methyl iodide in the presence of a base, or more conveniently, using thionyl chloride and methanol.

Mechanistic Rationale (Thionyl Chloride/Methanol Method)

Thionyl chloride (SOCl₂) reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid. The chloride ion then attacks the carbonyl carbon, leading to the formation of an acyl chloride intermediate. Methanol then acts as a nucleophile, attacking the acyl chloride and, after loss of HCl, forming the methyl ester.

Caption: Simplified mechanism for esterification using thionyl chloride and methanol.

Experimental Protocol: Esterification

Materials:

-

1-Boc-3-methylazetidine-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Acetyl chloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-Boc-3-methylazetidine-3-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add thionyl chloride or acetyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of NaHCO₃.

-

Extract the product into ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound. [6]

Parameter Value Reference Starting Material 1-Boc-3-methylazetidine-3-carboxylic acid Reagent Thionyl chloride/Methanol or Acetyl chloride/Methanol [6] Stoichiometry 1.2 - 1.5 equivalents of activating agent Solvent Methanol Temperature 0 °C to reflux Reaction Time 2 - 4 hours | Workup | Saturated aqueous NaHCO₃ | |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key steps of Grignard addition, oxidation, and esterification are all well-established and high-yielding transformations in organic synthesis. This versatile building block can be further elaborated by deprotection of the Boc group and subsequent N-functionalization, or by manipulation of the methyl ester, opening avenues for the synthesis of a diverse library of novel azetidine-containing compounds for drug discovery and development. The principles and protocols outlined herein offer a solid foundation for researchers in their pursuit of innovative molecular architectures.

References

-

Chemicalbook. (n.d.). 3-Hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Request PDF. Retrieved from [Link]

-

PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved from [Link]

-

HETEROCYCLES, Vol. 96, No. 12, 2018. multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved from [Link]

-

PMC - NIH. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Retrieved from [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(tert.-butyl)-3-azetidinol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Boc-azetidine-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

-

Classics in Asymmetric Synthesis. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

-

PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. Retrieved from [Link]

-

University of Calgary. (n.d.). GRIGNARD REAGENTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

YouTube. (2014). Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes). Retrieved from [Link]

-

PMC - NIH. (n.d.). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

-

ResearchGate. (n.d.). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. Retrieved from [Link]

- Google Patents. (n.d.). US20160289161A1 - Alcohol-mediated esterification of carboxylic acids with carbonates.

-

YouTube. (2021). Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Methylation of N α-Acetylated, Fully Cα-Ethylated, Linear Peptides. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 3. 1-Boc-3-azetidinone 97 398489-26-4 [sigmaaldrich.com]

- 4. 3-Hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. connectjournals.com [connectjournals.com]

"1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate" chemical suppliers

A Technical Guide to 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate: Sourcing, Qualification, and Application

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become crucial motifs in the landscape of drug discovery and medicinal chemistry.[1][2] Their significance stems from a unique combination of structural and physicochemical properties. The inherent ring strain and sp³-rich character of the azetidine core provide a conformationally rigid scaffold.[1][3] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3] For drug development professionals, incorporating azetidine scaffolds can enhance key pharmacokinetic properties such as metabolic stability, aqueous solubility, and lipophilicity, making them highly attractive for designing novel bioactive molecules.[1][2]

Several FDA-approved drugs, including baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), feature the azetidine motif, underscoring its therapeutic relevance and success.[1][2] The compound of focus, This compound , is a highly functionalized building block designed for synthetic chemists to leverage these advantageous properties. Its dual-protected dicarboxylate structure at the 1- and 3-positions allows for orthogonal chemical modifications, providing a versatile platform for constructing complex molecular architectures and generating libraries for structure-activity relationship (SAR) studies.[4]

This guide serves as a comprehensive resource for researchers and scientists, detailing the critical aspects of sourcing this key intermediate, establishing robust quality control protocols, and exploring its synthetic utility.

Part 1: Sourcing and Supplier Qualification

The procurement of high-quality starting materials is the foundation of successful and reproducible research. For a specialized building block like this compound, identifying a reliable supplier requires due diligence beyond a simple catalog search.

Key Supplier Selection Criteria:

-

Purity and Characterization Data: Reputable suppliers must provide a comprehensive Certificate of Analysis (CoA) for each batch. This should include, at a minimum, purity assessment by HPLC or GC and identity confirmation by ¹H NMR and Mass Spectrometry.

-

Batch-to-Batch Consistency: The supplier should have robust quality management systems (e.g., ISO 9001 certification) to ensure consistency between batches, which is critical for long-term research projects and drug development campaigns.

-

Availability and Lead Times: Assess the supplier's stock levels and average lead times. For custom synthesis, inquire about their synthetic capabilities and typical timelines.

-

Technical Support: A reliable supplier will have accessible technical support staffed by qualified chemists who can answer questions regarding product specifications, stability, and handling.

Representative Suppliers

While the availability of this specific molecule can fluctuate, several chemical suppliers specialize in novel building blocks for drug discovery. Researchers should investigate catalogs from companies known for their diverse collections of heterocyclic compounds.

| Supplier Category | Representative Companies | Key Strengths |

| Building Block Specialists | Enamine, Life Chemicals, BLD Pharm | Extensive libraries of unique scaffolds, custom synthesis capabilities.[3][4][5] |

| General Chemical Providers | Sigma-Aldrich (Merck), Fisher Scientific | Broad catalog, established distribution networks, readily available documentation.[6] |

| Traders & Custom Synthesis | Chongqing Chemdad | Sourcing from various manufacturers, potential for competitive pricing.[7] |

Note: This table is illustrative. Researchers must verify current stock and specifications directly with suppliers.

The following workflow diagram outlines a systematic process for qualifying a new supplier for this critical reagent.

Caption: Workflow for qualifying a chemical supplier.

Part 2: Quality Control and In-House Validation

Upon receiving a sample of this compound, it is imperative to perform in-house analytical testing to verify its identity, purity, and integrity before committing it to a synthetic route.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | Calculated |

| Molecular Weight | 229.27 g/mol | Calculated |

| CAS Number | 898228-37-0 | [7] |

Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess for the presence of organic impurities.

Methodology:

-

Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Acquire a ¹³C NMR spectrum.

-

Data Interpretation:

-

¹H NMR: Expect to see a large singlet around 1.4-1.5 ppm (9H) for the tert-butyl group, a singlet around 3.7-3.8 ppm (3H) for the methyl ester, and a singlet around 1.5-1.6 ppm (3H) for the C3-methyl group. The diastereotopic protons on the azetidine ring will appear as multiplets or distinct doublets in the 3.8-4.2 ppm region.

-

¹³C NMR: Expect characteristic signals for the carbonyls (~173 ppm for the ester, ~155 ppm for the carbamate), the quaternary carbons of the Boc group and C3 of the azetidine ring, and the various methyl and methylene carbons.

-

Causality: The chemical shifts and splitting patterns are unique fingerprints of the molecule's electronic environment and connectivity. Any significant deviation or unassigned peak suggests the presence of impurities or an incorrect structure.

-

Experimental Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound and determine its purity.

Methodology:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.

-

Dilute the stock solution to a working concentration of ~10-50 µg/mL.

-

Inject 1-5 µL of the sample onto an LC-MS system equipped with a C18 reversed-phase column.

-

Run a gradient elution method, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid as a modifier) over 5-10 minutes.

-

Monitor the eluent using both a UV detector (e.g., at 210 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Data Interpretation:

-

Purity: The purity is determined by integrating the area of the main peak in the UV chromatogram relative to the total area of all peaks. A purity of >95% is typically required for synthetic applications.

-

Identity: The mass spectrometer should detect the protonated molecule [M+H]⁺ at m/z 230.3 and potentially the sodium adduct [M+Na]⁺ at m/z 252.3.

-

Trustworthiness: This protocol provides a self-validating system. The retention time from the UV chromatogram must correspond to the mass signal for the target compound, ensuring that the major component detected is indeed the desired product.

-

Part 3: Synthetic Applications and Strategy

The utility of this compound lies in its capacity for controlled, sequential functionalization. The N-Boc group and the C3-methyl ester serve as orthogonal protecting groups that can be selectively manipulated.

-

N-Boc Deprotection: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to yield a secondary amine. This free amine can then undergo a variety of reactions such as alkylation, acylation, sulfonylation, or reductive amination to introduce diversity at the N1 position.

-

Ester Hydrolysis: The methyl ester at the C3 position can be hydrolyzed under basic conditions (e.g., lithium hydroxide (LiOH) in a THF/water mixture) to yield a carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides, a common linkage in bioactive molecules.

The following diagram illustrates a potential synthetic pathway leveraging the orthogonal nature of this building block.

Caption: Orthogonal synthetic strategies.

References

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines - Enamine [enamine.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. 2115907-97-4|1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate|BLD Pharm [bldpharm.com]

- 6. Methyl 1-Boc-azetidine-3-carboxylate 95 610791-05-4 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

"1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate" safety and handling

An In-depth Technical Guide to the Safe Handling of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Introduction

Azetidine derivatives are a cornerstone in modern medicinal chemistry and drug development, valued for their unique four-membered ring structure. This strained ring system, while providing novel vectors for molecular design, also imparts specific reactivity and handling considerations.[1] this compound is a member of this class, utilized as a building block in the synthesis of more complex molecules.[2][3]

This guide serves as a technical resource for researchers, chemists, and laboratory professionals. It provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses necessary for the responsible use of this compound. The information herein is synthesized from safety data for closely related structural analogs, providing a robust framework for risk assessment and management in the absence of a specific Safety Data Sheet (SDS) for the exact title compound.

Chemical and Physical Properties

A clear understanding of the compound's identity is the foundation of safe handling.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Common Synonyms | 1-Boc-3-methyl-azetidine-3-carboxylic acid methyl ester | N/A |

| CAS Number | Not available for this specific structure. Analog: 610791-05-4 (lacks 3-methyl group) | [2][4] |

| Molecular Formula | C11H19NO4 | N/A |

| Molecular Weight | 229.27 g/mol | N/A |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | [2] |

| Density (Analog) | 1.072 g/mL at 25 °C (for 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate) | [2] |

Hazard Identification and GHS Classification

GHS Pictograms (Anticipated):

| Pictogram | Hazard Class |

| Acute Toxicity (Oral), Skin Irritation, Eye Irritation |

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

-

P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[5][8][10]

-

P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[8][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8][10]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7][8]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is critical to minimize exposure and maintain compound integrity.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through proper laboratory setup and personal protection.

Caption: PPE selection workflow for handling azetidine derivatives.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory to control vapor inhalation.[7][12]

-

Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated. A buttoned lab coat must be worn to protect street clothing and skin.[7][8]

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a respirator may be necessary. Respirator use requires formal training and fit-testing as part of a comprehensive institutional safety program.[13]

Storage Requirements

Proper storage is essential for both safety and chemical stability.

| Parameter | Recommendation | Rationale & Citation |

| Temperature | Store at room temperature or refrigerated. | To maintain product quality and prevent degradation.[5][7] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Azetidine derivatives can be sensitive to air and moisture.[5] |

| Container | Keep in a tightly closed container. | Prevents contamination and release of vapors.[7][8][11] |

| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and alcohols. | To prevent potentially hazardous chemical reactions.[7] |

| Location | Store in a designated, well-ventilated chemical storage area away from heat and direct sunlight.[7][11] | Prevents accidental ignition and degradation. |

First Aid and Emergency Measures

Immediate and appropriate action is crucial in the event of an exposure. Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][13] If skin irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7][8]

Spill and Leak Containment Protocol

A chemical spill is a serious incident that requires a calm, methodical response. The procedure depends on the scale and nature of the spill.[14]

Caption: General workflow for responding to a chemical spill.

Minor Spill (Small, Contained, Manageable by Lab Personnel)

-

Protect: Don appropriate PPE, including double-gloving if necessary.[13]

-

Contain: Prevent the spread of the liquid by creating a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pads.[12][15]

-

Absorb: Add the absorbent material to the spill, working from the outside edges inward to prevent splashing.[15]

-

Collect: Carefully sweep or scoop the absorbed material into a heavy-duty plastic bag or a sealable container.[12][16]

-

Decontaminate: Clean the spill area with soap and water, then wipe dry.[12]

-

Dispose: Label the container as "Spill Debris" with the chemical name. Dispose of all contaminated materials (including gloves and pads) as hazardous waste through your institution's Environmental Health & Safety (EHS) office.[7][12][13]

-

Report: Report the incident to your supervisor.[12]

Major Spill (Large Volume, Highly Volatile, Unknown Hazard, or Outside Containment)

-

Evacuate: Immediately evacuate the area. Alert all nearby personnel.[12][13]

-

Isolate: If safe to do so, close the doors to the affected area to contain vapors.[15]

-

Call for Help: Contact your institution's emergency response or EHS department immediately. Provide your name, location, the chemical involved, and the estimated quantity spilled.[12]

-

Assist: Meet the emergency responders in a safe location to provide them with necessary information. Do not re-enter the contaminated area.[12]

Disposal Considerations

All waste containing this compound, including empty containers, reaction residues, and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in a properly labeled, sealed, and compatible container.[12]

-

Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures and to schedule a waste pickup.[7][16]

References

-

Chemical Spill Procedures. Environmental Health & Safety, University of Toronto. [Link]

-

Chemical Spills. Emergency Management, Florida State University. [Link]

-

Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University. [Link]

-

Guide for Chemical Spill Response. American Chemical Society. [Link]

-

Chemical Spill and Response Guideline. The University of Queensland. [Link]

-

1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate. Chemsrc. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. [Link]

-

tert-Butyl 3-(methylamino)azetidine-1-carboxylate Safety and Hazards. PubChem. [Link]

-

The Growing Importance of Azetidine Derivatives in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Methyl 1-Boc-azetidine-3-carboxylate 95 610791-05-4 [sigmaaldrich.com]

- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. achmem.com [achmem.com]

- 6. 1-(tert-butyl) 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate - CAS:1078166-51-4 - Abovchem [abovchem.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tert-Butyl 3-(methylamino)azetidine-1-carboxylate | C9H18N2O2 | CID 23153172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 16. acs.org [acs.org]

"1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate" stability data

An In-Depth Technical Guide to the Stability of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of this compound (CAS No. 121151-96-0). In the absence of extensive public data, this document leverages first-principles analysis of the molecule's functional groups to predict potential degradation pathways. It further outlines a detailed, field-proven experimental protocol for conducting a forced degradation study in line with International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, drug development scientists, and process chemists who require a robust understanding and a practical approach to determining the stability profile of this and structurally related azetidine-based building blocks.

Introduction and Structural Analysis

This compound is a substituted azetidine derivative, a class of compounds increasingly utilized in medicinal chemistry as rigid scaffolds and bioisosteres.[1][2] The stability of such building blocks is paramount, as it directly impacts storage conditions, formulation development, and the impurity profile of active pharmaceutical ingredients (APIs).

A thorough stability assessment begins with an analysis of the molecule's inherent structural liabilities.

Caption: Chemical structure and key functional groups influencing stability.

The molecule contains four key features that dictate its stability profile:

-

N-tert-butoxycarbonyl (N-Boc) Group: This carbamate is a widely used amine protecting group known for its high sensitivity to acidic conditions, which readily cleave it to release the free amine, carbon dioxide, and isobutylene.[3][4][5] It is, however, generally stable under basic, nucleophilic, and hydrogenolysis conditions.[6]

-

Tert-butyl Ester: Similar to the N-Boc group, tert-butyl esters are readily hydrolyzed under acidic conditions via a mechanism involving a stable tertiary carbocation intermediate (AAL1).[7][8] The steric bulk of the tert-butyl group provides significant protection against base-catalyzed hydrolysis (saponification).

-

Methyl Ester: As a sterically unhindered ester, this group is susceptible to hydrolysis under both acidic and basic conditions.[9][10] Base-catalyzed hydrolysis is typically rapid and irreversible, as the resulting carboxylate salt is resistant to nucleophilic attack.[11]

-

Azetidine Ring: The four-membered ring possesses significant ring strain (~25.4 kcal/mol), making it more reactive than larger, unstrained rings like pyrrolidine.[2] This strain can render the ring susceptible to nucleophilic attack and ring-opening, a process that can be facilitated by protonation of the ring nitrogen under acidic conditions.[1][12]

Predicted Degradation Pathways

Based on the structural analysis, we can hypothesize several primary degradation pathways under standard stress conditions. The relative rates of these reactions will determine the major degradants observed.

Caption: Predicted degradation pathways under acidic and basic stress.

-

Under Acidic Conditions: The N-Boc group is expected to be the most labile functional group, leading to rapid formation of the N-deprotected azetidine. Hydrolysis of the tert-butyl ester is also a major anticipated pathway. Hydrolysis of the methyl ester and potential ring-opening of the azetidine core, especially after N-deprotection, are also possible.

-

Under Basic Conditions: The primary degradation pathway is expected to be the saponification of the methyl ester. The N-Boc and tert-butyl ester groups are predicted to be largely stable under typical basic hydrolysis conditions.

-

Under Oxidative Conditions: The molecule lacks obvious sites for oxidation (e.g., phenols, sulfides, electron-rich aromatic rings). However, testing with an agent like hydrogen peroxide is necessary to confirm this.

-

Under Thermal and Photolytic Conditions: The stability must be determined empirically, as degradation is not easily predicted from structure alone. The study will reveal sensitivity to heat and light, which is a requirement under ICH Q1B guidelines.[13]

A Framework for Stability Assessment: Forced Degradation Protocol

To definitively establish the stability profile and develop a stability-indicating analytical method, a forced degradation (stress testing) study is required.[14][15][16] This involves intentionally degrading the sample under a variety of harsh conditions.

Objective

The primary goals of this study are to identify the likely degradation products, understand the degradation pathways, and develop a stability-indicating high-performance liquid chromatography (HPLC) method capable of separating the parent compound from all process impurities and degradation products.[17] An ideal study aims for 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized while providing sufficient degradants for detection.[14][18]

Analytical Methodology: Stability-Indicating HPLC-UV/MS

A reverse-phase HPLC (RP-HPLC) method is the workhorse for stability testing of small molecules.[19][20] Coupling with both a UV (preferably a photodiode array, PDA) detector and a mass spectrometer (MS) provides comprehensive data on quantitation, peak purity, and structural elucidation of unknowns.[17][21]

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent hydrophobic retention and high resolution for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier, suitable for MS detection. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good elution strength and UV transparency. |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient to ensure elution of the parent compound and any potential degradants with varying polarity. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| UV Detection | 210 nm & 254 nm (or PDA Scan) | 210 nm for general detection of organic molecules; PDA allows for peak purity assessment. |

| MS Detector | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for this molecule; positive mode will detect the protonated molecule [M+H]+. |

Experimental Workflow

The following workflow provides a systematic approach to executing the forced degradation study.

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 7. Acids - Wordpress [reagents.acsgcipr.org]

- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 9. byjus.com [byjus.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Forced Degradation Testing | SGS Denmark [sgs.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. youtube.com [youtube.com]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Blueprint of a Key Azetidine Building Block: A Technical Guide to 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Introduction